trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate

Catalog No.
S813396
CAS No.
1048962-94-2
M.F
C7H12O4
M. Wt
160.169
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carbox...

CAS Number

1048962-94-2

Product Name

trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate

IUPAC Name

methyl (3R,5R)-5-hydroxyoxane-3-carboxylate

Molecular Formula

C7H12O4

Molecular Weight

160.169

InChI

InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

TVDGYINOOUKBLT-PHDIDXHHSA-N

SMILES

COC(=O)C1CC(COC1)O

Trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate is an organic compound with the molecular formula C7H12O4C_7H_{12}O_4 and a molecular weight of approximately 160.17 g/mol. This compound features a tetrahydrofuran ring structure, which is characteristic of many biologically active molecules. Its unique configuration includes a hydroxyl group at the 5-position and a carboxylate group at the 3-position, contributing to its chemical reactivity and potential biological activity .

Due to its functional groups. Common reactions include:

  • Esterification: The carboxylate group can react with alcohols to form esters.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods can be employed to synthesize trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate:

  • Cyclization Reactions: Starting from simple aldehydes or ketones, cyclization can be achieved in the presence of acids or bases to form the tetrahydrofuran ring.
  • Functional Group Interconversion: The introduction of hydroxyl and carboxylate groups can be accomplished through various functionalization strategies, including oxidation and esterification reactions.
  • Multistep Synthesis: A combination of several reactions may be necessary to achieve the desired compound from readily available precursors.

The choice of synthesis method depends on the availability of starting materials and desired purity levels .

Trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate has potential applications in:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Agricultural Chemicals: Similar compounds are often explored for their herbicidal or fungicidal properties.
  • Flavoring Agents: Compounds with similar structures are sometimes used in food chemistry for flavor enhancement.

Further research is needed to explore these applications fully .

Interaction studies involving trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate could focus on:

  • Binding Affinity: Investigating how well this compound binds to specific biological targets such as enzymes or receptors.
  • Synergistic Effects: Examining how it interacts with other compounds to enhance or inhibit biological activity.
  • Toxicity Assessments: Understanding its safety profile through cytotoxicity assays on various cell lines.

These studies are crucial for determining its viability as a therapeutic agent .

Trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaSimilarity Index
Methyl tetrahydro-2H-pyran-2-carboxylateC7H12O30.91
Ethyl tetrahydrofuran-2-carboxylateC8H14O40.91
(R)-5-Oxotetrahydrofuran-2-carboxylic acidC6H8O40.91
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylateC9H14O40.89
Tetrahydro-2H-pyran-2-carboxylic acidC6H10O30.94

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, highlighting the uniqueness of trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate within this chemical family .

XLogP3

-0.5

Dates

Modify: 2024-04-14

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